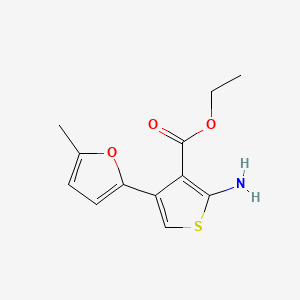

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate is a synthetic intermediate useful for pharmaceutical synthesis . It is a chemical reagent used in the preparation of SAR thiazolamino arylaminopyrimidines as anaplastic lymphoma kinase inhibitors .

Synthesis Analysis

The synthesis of this compound involves several steps. In one study, Ethyl 2-amino-4-methylthiazole-5-carboxylate was taken as a starting material and reacted with 4-methyl benzoyl chloride to afford ethyl 4-methyl-2-(4-methylbenzamido)thiazole-5-carboxylate .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code:1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 . Chemical Reactions Analysis

This compound has been studied for its corrosion inhibition efficiency. It was found to prevent the corrosion of AA6061 alloy in 0.05 M HCl solution by weight loss, electrochemical impedance spectroscopy (EIS), and potentiodynamic polarization (Tafel) methods at temperatures 303–323 K .Physical And Chemical Properties Analysis

This compound is a solid substance with a molecular weight of 186.23 . It has a storage temperature of 4°C and should be protected from light .科学的研究の応用

Antimicrobial Properties

- Synthetic Modifications and Antimicrobial Study : Ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives have been synthesized and evaluated for antimicrobial activities against strains of bacteria and fungi. The study utilized structure-activity relationship analysis through 3D QSAR to understand the impact of modifications on antimicrobial efficacy (Desai, Bhatt, & Joshi, 2019).

Synthetic Methodologies

- Michael-like Addition Strategy : A Michael-like addition strategy was employed to create ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate analogs, demonstrating a method for preparing substituted thiazole derivatives (Boy & Guernon, 2005).

- Synthesis of Novel 2-amino-1,3-thiazole-5-carboxylates : Novel 2-amino-1,3-thiazole-5-carboxylates were synthesized using ultrasonic and thermally mediated nucleophilic displacement, showcasing an efficient method for creating thiazole derivatives (Baker & Williams, 2003).

Corrosion Inhibition

- Corrosion Inhibition Efficiency : The study on ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate's role in preventing AA6061 alloy corrosion in hydrochloric acid media revealed it acts as a mixed-type inhibitor. Its efficiency increases with concentration and temperature, suggesting its potential for industrial applications in corrosion protection (Raviprabha & Bhat, 2019).

作用機序

Target of Action

Thiazole derivatives have been found to interact with various biological targets

Mode of Action

Thiazole derivatives have been reported to interact with DNA and topoisomerase II, leading to DNA double-strand breaks . .

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Thiazole derivatives have been associated with various biological activities, including antiviral, anti-inflammatory, and anticancer activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

生化学分析

Biochemical Properties

It is known that 2-aminothiazoles, the class of compounds to which it belongs, interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in significant ways .

Cellular Effects

Related 2-aminothiazoles have been shown to have significant antibacterial and antifungal potential . They can influence cell function by interacting with various cellular processes, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that 2-aminothiazoles can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the efficiency of related 2-aminothiazoles can increase with the increase in concentration and temperature .

Dosage Effects in Animal Models

It is known that the effects of related 2-aminothiazoles can vary with different dosages .

Metabolic Pathways

It is known that 2-aminothiazoles can interact with various enzymes or cofactors .

Transport and Distribution

It is known that related 2-aminothiazoles can interact with various transporters or binding proteins .

Subcellular Localization

It is known that related 2-aminothiazoles can be directed to specific compartments or organelles .

特性

IUPAC Name |

ethyl 4-amino-2-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-3-11-7(10)5-6(8)9-4(2)12-5/h3,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KREBCXGTVCVLJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 3-[8-(2-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,8H-imidazo[1,2-g]purin-3-yl]propanoate](/img/structure/B2703023.png)

![2-[(2-Phenylethyl)amino]acetic acid hydrochloride](/img/structure/B2703024.png)

![2-methoxy-N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]benzamide](/img/structure/B2703025.png)

![9-benzyl-3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile](/img/structure/B2703027.png)

![(1R)-1-[3-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B2703028.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine](/img/structure/B2703030.png)

![4-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2703031.png)

![8-(4-chlorophenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2703033.png)

![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2703034.png)

![N-[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]-4-(trifluoromethoxy)aniline](/img/structure/B2703041.png)